molecular formula C53H91N19O11 B142026 Ras inhibitory peptide CAS No. 159088-48-9

Ras inhibitory peptide

Cat. No. B142026
CAS RN: 159088-48-9
M. Wt: 1170.4 g/mol
InChI Key: KDEHBKGSNFLJSF-QMAXXTOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Ras inhibitory peptide is a synthetic peptide that contains the sequence PVPPR, which corresponds to a region within human Sos1 that interacts with an SH3 domain of Grb2 . It specifically blocks the interaction of the GEF with Grb2, preventing an interaction that is essential for Ras activation by receptor tyrosine kinases .


Synthesis Analysis

Macrocyclic peptides can disrupt previously intractable protein−protein interactions (PPIs) relevant to oncology targets such as KRAS . These mixture libraries were generated by premixing various unnatural amino acids without the need for the laborious purification of individual peptides . The affinity ranking of the peptide sequences provided SAR-rich data sets that led to the selection of novel potency-enhancing substitutions in subsequent designs .


Molecular Structure Analysis

The molecular structure of the Ras inhibitory peptide is complex and involves various domains and mutations . The peptide sequences provided SAR-rich data sets that led to the selection of novel potency-enhancing substitutions in subsequent designs .


Chemical Reactions Analysis

The chemical reactions involved in the action of the Ras inhibitory peptide are complex and involve various domains and mutations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the Ras inhibitory peptide are complex and involve various domains and mutations .

Scientific Research Applications

Oncology

Ras inhibitory peptides have been studied extensively in the field of oncology . KRAS, a protein that represents the most common oncogene in human lung, colorectal, and pancreatic cancers, is one of the most challenging targets in human disease . Ras inhibitory peptides, such as KRpep-2d, have shown on-target cellular activity, validating a unique inhibitory epitope on KRAS . This provides valuable molecular templates for the development of therapeutics to address KRAS-driven cancers, some of the most treatment-resistant human malignancies .

Drug Discovery

Ras inhibitory peptides are valuable starting points for drug discovery . Extensive structure-activity relationship studies involving macrocyclic linker replacement, stereochemical inversion, and backbone α-methylation have led to the development of peptides with on-target cellular activity .

Understanding Protein-Protein Interactions (PPIs)

Macrocyclic peptides like Ras inhibitory peptides have the potential to address intracellular protein-protein interactions (PPIs) of high-value therapeutic targets that have proven largely intractable to small molecules .

Safety and Bioavailability Studies

The arginine-dependent cell entry mechanism of Ras inhibitory peptides has been studied, revealing a strong correlation between net positive charge and histamine release in an ex vivo assay . This insight signals to researchers that cationic-mediated cell entry carries significant therapy-limiting safety liabilities .

Cardiovascular Research

Emerging studies are focusing on enhancing peptide bioavailability and elucidating if the blood pressure-lowering effect of peptides is mediated through the expression of major RAS genes and proteins .

Inhibitors of Mutant KRAS

Ras inhibitory peptides have been used in attempts to treat KRAS mutated cancers by administering inhibitors of KRAS’s immediate downstream targets .

Mechanism of Action

Target of Action

The primary target of the Ras inhibitory peptide is the Ras protein , specifically the KRAS isoform . KRAS is a protein that represents the most common oncogene in human lung, colorectal, and pancreatic cancers . The Ras inhibitory peptide specifically blocks the interaction of the Guanine Nucleotide Exchange Factor (GEF) with Grb2, preventing an interaction that is essential for Ras activation by receptor tyrosine kinases .

Mode of Action

The Ras inhibitory peptide interacts with its targets by binding to both GDP- and GTP-states of KRAS, which may contribute to its cellular activity . This interaction disrupts the protein-protein interactions (PPIs) between Ras and its effectors, thereby inhibiting the downstream signaling .

Biochemical Pathways

The Ras inhibitory peptide affects the MAPK and AKT pathways . These pathways are related to cell survival and proliferation. By inhibiting the Ras protein, the peptide disrupts these signaling cascades, potentially slowing down the growth and proliferation of cancer cells .

Pharmacokinetics

It is known that the peptide’s cellular activity is influenced by its structure, including its macrocyclic linkage and protease-sensitive backbone . These features, along with the peptide’s arginine-dependent cell entry mechanism, can impact its bioavailability .

Result of Action

The Ras inhibitory peptide has been shown to inhibit the proliferation of certain cancer cell lines in vitro . For example, it has been reported to inhibit pERK activity in a pancreatic cancer cell line . .

Action Environment

The action, efficacy, and stability of the Ras inhibitory peptide can be influenced by various environmental factors. For instance, the peptide’s arginine-dependent cell entry mechanism has been found to limit its therapeutic potential due to a strong correlation between net positive charge and histamine release . This suggests that the peptide’s action can be influenced by the cellular environment and the presence of other molecules .

Future Directions

The consensus at present is that the most fruitful direction for anti-RAS therapeutics in the near future is indirect targeting of RAS signaling via inhibiting its downstream effectors . This includes the RAF–MEK–ERK and PI3K–AKT–MTOR kinase cascades that have been shown to be critical for RAS driver functions in specific cancers .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEHBKGSNFLJSF-QMAXXTOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H91N19O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332156
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1170.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ras inhibitory peptide

CAS RN

159088-48-9
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ras inhibitory peptide
Reactant of Route 2
Ras inhibitory peptide
Reactant of Route 3
Ras inhibitory peptide
Reactant of Route 4
Ras inhibitory peptide
Reactant of Route 5
Ras inhibitory peptide
Reactant of Route 6
Ras inhibitory peptide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.